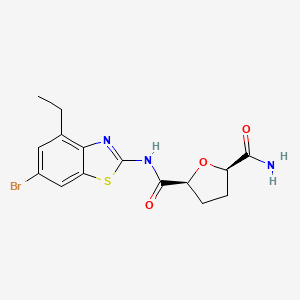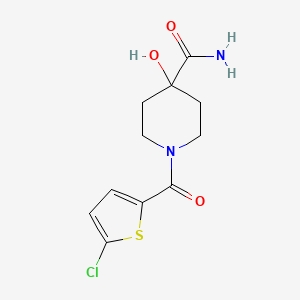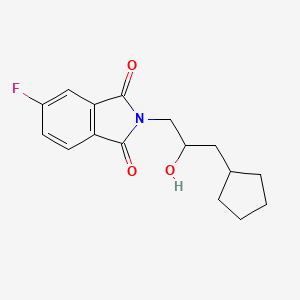![molecular formula C15H21N3O3 B7124024 3-[1-[3-(oxolan-2-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one](/img/structure/B7124024.png)
3-[1-[3-(oxolan-2-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[1-[3-(oxolan-2-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one is a complex organic compound known for its unique chemical structure and potential applications across various fields, including chemistry, biology, medicine, and industry. The compound features a pyridazinone core, which is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-[3-(oxolan-2-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one involves multiple steps, often starting with the preparation of intermediate compounds. One common approach includes:
Formation of oxolan-2-yl intermediate: : This can be achieved through the reaction of a suitable alkene with a peroxy acid to form the epoxide, followed by ring opening with an appropriate nucleophile.
Propanoyl addition: : The oxolan-2-yl intermediate is then reacted with a propanoyl chloride in the presence of a base to yield the oxolan-2-yl propanoyl derivative.
Pyrrolidinylation: : The propanoyl derivative is further reacted with pyrrolidine under reductive amination conditions to introduce the pyrrolidin-2-yl group.
Cyclization to form pyridazinone: : Finally, the compound undergoes cyclization through a condensation reaction with hydrazine and subsequent oxidation to yield the final product.
Industrial Production Methods
Industrial production typically scales up these synthetic routes, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. Key parameters such as temperature, pressure, solvent choice, and reaction time are carefully controlled to facilitate large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
3-[1-[3-(oxolan-2-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one undergoes several types of reactions, including:
Oxidation: : The compound can be oxidized using agents like potassium permanganate, leading to the formation of carboxylic acids or ketones.
Reduction: : Reduction reactions using hydrogen gas and palladium on carbon can convert ketone groups to alcohols.
Substitution: : Halogenation using reagents like bromine can introduce halogen atoms into the compound.
Common Reagents and Conditions
Oxidation: : Potassium permanganate in aqueous acidic medium.
Reduction: : Hydrogen gas with palladium on carbon catalyst under atmospheric pressure.
Substitution: : Halogenation using bromine in carbon tetrachloride or chloroform.
Major Products Formed
The major products formed from these reactions include:
Oxidation: : Carboxylic acids and ketones.
Reduction: : Secondary or tertiary alcohols.
Substitution: : Halogenated derivatives of the compound.
Scientific Research Applications
3-[1-[3-(oxolan-2-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one finds extensive use in scientific research, notably in the following areas:
Chemistry: : As a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: : As a probe to study enzyme interactions and protein-ligand binding.
Industry: : Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The compound exerts its effects through interaction with specific molecular targets, such as enzymes and receptors. The pyridazinone core is known to inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways. This interaction can lead to various biological effects, depending on the nature of the target.
Comparison with Similar Compounds
Similar Compounds
2-(1-(3-(oxetan-3-yl)propanoyl)pyrrolidin-2-yl)-1H-pyridazin-6-one
3-[1-[3-(tetrahydro-2H-pyran-4-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one
These similar compounds differ mainly in the substituents attached to the pyrrolidine and oxolan rings. Each variation can lead to different biological activities and chemical reactivity.
Uniqueness
The unique combination of the oxolan-2-yl, propanoyl, and pyrrolidin-2-yl groups attached to the pyridazinone core provides 3-[1-[3-(oxolan-2-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one with distinct physicochemical properties, making it a valuable compound for specific scientific and industrial applications.
Properties
IUPAC Name |
3-[1-[3-(oxolan-2-yl)propanoyl]pyrrolidin-2-yl]-1H-pyridazin-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O3/c19-14-7-6-12(16-17-14)13-4-1-9-18(13)15(20)8-5-11-3-2-10-21-11/h6-7,11,13H,1-5,8-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJNNTVLOZVJNDU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)C(=O)CCC2CCCO2)C3=NNC(=O)C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-[[(3aR,7aS)-2-oxo-1-propan-2-yl-3,3a,4,6,7,7a-hexahydroimidazo[4,5-c]pyridin-5-yl]sulfonyl]-2-ethylbenzoic acid](/img/structure/B7123943.png)
![2-[4-Hydroxy-1-[2-(trifluoromethyl)phenyl]sulfonylpiperidin-4-yl]-2-methylpropanoic acid](/img/structure/B7123949.png)
![5-(6-bromospiro[2H-indole-3,4'-oxane]-1-yl)-3-methyl-5-oxopentanoic acid](/img/structure/B7123957.png)
![N-[[3-(difluoromethoxy)-4-methoxyphenyl]methyl]-3-piperidin-2-ylpiperidine-1-carboxamide](/img/structure/B7123959.png)
![N-[1-(5-bromopyrimidin-2-yl)ethyl]-3-methyl-2-(trifluoromethyl)morpholine-4-carboxamide](/img/structure/B7123964.png)
![4-chloro-N-[(5-ethoxypyridin-3-yl)methyl]-3-pyrrolidin-1-ylsulfonylaniline](/img/structure/B7123975.png)

![N-[4-(4-cyanophenyl)oxan-4-yl]-3,4-dihydro-2H-chromene-6-sulfonamide](/img/structure/B7123985.png)
![1-[4-(3-Fluorophenyl)sulfonylpiperazine-1-carbonyl]piperidine-4-carboxylic acid](/img/structure/B7123994.png)
![1-[(2,2-Dimethyloxolan-3-yl)methyl]-3-[1-ethyl-2-(3,4,5-trifluorophenyl)pyrrolidin-3-yl]urea](/img/structure/B7123997.png)
![[1-[4-Chloro-2-[[2-(trifluoromethyl)pyridin-3-yl]methylamino]phenyl]piperidin-4-yl]methanol](/img/structure/B7124001.png)

![(3-Cyclopentyloxyphenyl)-(1,4,6,7-tetrahydropyrazolo[4,3-c]pyridin-5-yl)methanone](/img/structure/B7124013.png)

